molecular formula C8H11NO3 B1530516 4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1292835-62-1

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1530516
M. Wt: 169.18 g/mol
InChI Key: NRGGCFTUKSHJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can affect the rate and outcome of the reaction .


Physical And Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, density, and solubility. Its chemical properties refer to its reactivity with other substances .

Scientific Research Applications

  • Synthesis of 4-methoxymethylbenzoic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (E)-β-tosylstyrene. The process involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
    • Methods of Application : The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step. The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .
    • Results or Outcomes : The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried. The final purity could be checked by gas chromatography. The chemical yield ranged from 78-83% .
  • Biological transformations of furanic platform molecules

    • Scientific Field : Biocatalysis
    • Application Summary : The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil. In this context, biocatalytic and fermentative methods for the bioconversion of furans have been explored .
    • Methods of Application : The review presents the oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes .
    • Results or Outcomes : The results of these processes propose lower cost and low environmental impact methods for the production of new fuels and polymer precursors .
  • A New Pyrrole Alkaloid from Leccinum Extremiorientale

    • Scientific Field : Natural Product Chemistry
    • Application Summary : The compound 4- [2-formyl-5- (methoxymethyl)-1 H -pyrrol-1-yl]butanoic acid was isolated from Leccinum Extremiorientale .
    • Methods of Application : The compound was isolated and its structure was elucidated by comparison of their spectral data with the literature values .
    • Results or Outcomes : The isolation and characterization of this compound contribute to the understanding of the chemical constituents of Leccinum Extremiorientale .
  • Synthesis of 4-methoxymethylbenzoic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
    • Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
    • Results or Outcomes : The final product can be used to synthesize other compounds .
  • (4-(Methoxymethoxy)phenyl)boronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
    • Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
  • (4-(Methoxymethyl)phenyl)boronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
    • Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
  • Synthesis of 4-methoxymethylbenzoic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
    • Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
    • Results or Outcomes : The final product can be used to synthesize other compounds .
  • (4-(Methoxymethoxy)phenyl)boronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
    • Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
  • (4-(Methoxymethyl)phenyl)boronic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
    • Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The final products can be used in the synthesis of various organic compounds .

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards associated with a chemical, as well as instructions for its safe handling, storage, and disposal .

Future Directions

The future directions in the study of a compound can include the development of new synthetic methods, the discovery of new reactions, and the design of new materials or drugs based on the compound .

properties

IUPAC Name

4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGGCFTUKSHJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.